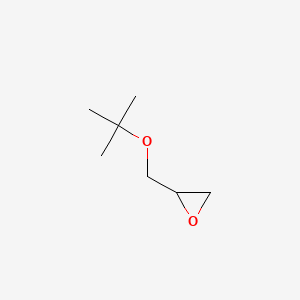

tert-Butyl glycidyl ether

Vue d'ensemble

Description

tert-Butyl glycidyl ether: is an organic compound with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol . It is also known by other names such as (tert-Butoxymethyl)oxirane and 1,1-Dimethylethyl glycidyl ether . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a tert-butyl group attached to the glycidyl moiety . It is a colorless liquid with a mild odor and is used in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl glycidyl ether can be synthesized through the reaction of tert-butyl alcohol with epichlorohydrin in the presence of a base . The reaction proceeds via the formation of a halohydrin intermediate, which is then dehydrochlorinated to form the glycidyl ether . The reaction conditions typically involve heating the mixture to a temperature range of 30-50°C and using a solid alkali such as potassium hydroxide or magnesium oxide on gamma-alumina as a catalyst .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of tert-butyl alcohol and epichlorohydrin to a reactor, followed by the removal of by-products and purification of the final product through distillation . The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl glycidyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic reagents like ammonia, hydrogen sulfide, or sodium halides are employed under mild to moderate conditions.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Substitution: Corresponding substituted products such as amines, thiols, or halides.

Applications De Recherche Scientifique

Key Applications

-

Epoxy Resins and Coatings

- Tert-butyl glycidyl ether is primarily utilized in the synthesis of epoxy resins. Its ability to undergo ring-opening polymerization allows for the creation of cross-linked networks that exhibit excellent adhesion, chemical resistance, and mechanical strength. These properties make tBGE-derived epoxy resins suitable for applications in coatings, adhesives, and composite materials .

- Modification of Biopolymers

- Chemical Intermediates

- Pharmaceutical Applications

- Crosslinking Agents

- Electronic Devices

Case Studies

Case Study 1: Epoxy Coating Applications

A study demonstrated that epoxy coatings formulated with this compound exhibited superior adhesion and chemical resistance compared to traditional formulations. This was attributed to the unique cross-linking behavior facilitated by tBGE during polymerization.

Case Study 2: Bioconjugate Development

In drug delivery research, tBGE was utilized to modify carbohydrates for enhanced targeting capabilities. The resulting bioconjugates showed improved efficacy in delivering therapeutic agents to specific cellular targets.

Mécanisme D'action

The mechanism of action of tert-butyl glycidyl ether involves the opening of the oxirane ring by nucleophiles, leading to the formation of various substituted products . The oxirane ring is highly strained, making it reactive towards nucleophilic attack . The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the nucleophile to form the final product . This mechanism is utilized in various synthetic applications to introduce functional groups into organic molecules .

Comparaison Avec Des Composés Similaires

tert-Butyl glycidyl ether is similar to other glycidyl ethers such as:

- Butyl glycidyl ether

- Benzyl glycidyl ether

- Neopentyl glycol diglycidyl ether

- Glycidyl isopropyl ether

- Glycidol

Uniqueness:

- This compound has a tert-butyl group, which provides steric hindrance and affects its reactivity compared to other glycidyl ethers .

- It has a higher boiling point and lower volatility, making it suitable for applications requiring high thermal stability .

- Its unique structure allows for the formation of cyclic polymers with distinct properties .

Activité Biologique

Tert-butyl glycidyl ether (tBGE) is an organic compound with significant industrial applications, particularly as a solvent and a chemical intermediate. Understanding its biological activity is crucial for assessing potential health risks and environmental impacts. This article synthesizes diverse research findings, case studies, and relevant data regarding the biological effects of tBGE.

- Chemical Formula : CHO

- CAS Number : 7665-72-7

- Molecular Weight : 130.19 g/mol

This compound is characterized by its reactive epoxide group, which can undergo various chemical reactions, making it a versatile compound in synthetic chemistry.

1. Genotoxicity Studies

Several studies have investigated the genotoxic potential of tBGE. Notably, it has been shown to induce DNA damage in various assays:

- In Vitro Studies : this compound exhibited mutagenic effects in bacterial strains (e.g., E. coli and S. typhimurium), particularly under conditions that mimic metabolic activation. For instance, it caused a dose-dependent increase in mutation frequency in the L5178Y mouse lymphoma assay .

- In Vivo Studies : In a dominant lethal assay conducted on mice, mixed results were observed regarding mutations induced by tBGE, suggesting variability in its mutagenic potential depending on experimental conditions .

2. Carcinogenicity Assessment

The carcinogenic potential of tBGE has been evaluated in animal studies. While direct evidence of carcinogenicity in humans is lacking, animal studies have indicated that exposure to related compounds (like n-butyl glycidyl ether) resulted in increased incidences of tumors such as nasal cavity hemangiomas and histiocytic sarcomas .

1. Acute and Chronic Toxicity

Toxicological assessments revealed that tBGE may cause respiratory irritation and other non-neoplastic lesions upon inhalation exposure. In chronic exposure studies involving rats, significant decreases in survival rates were noted at higher concentrations (90 ppm), along with various histopathological changes .

2. Metabolism and Excretion

Research indicates that tBGE is metabolized primarily through hydrolysis and oxidation pathways. The main urinary metabolites identified include hydroxy acids and conjugates, which are less toxic than the parent compound . The rapid excretion of tBGE suggests a low potential for bioaccumulation.

| Metabolite | Percentage of Total Metabolites | Source |

|---|---|---|

| 3-butoxy-2-hydroxypropionic acid | 9% | |

| Butoxyacetic acid | 10% | |

| 3-butoxy-2-acetylaminopropionic acid | 23% |

Case Study 1: Respiratory Effects

In a study involving rats exposed to tBGE via inhalation, researchers observed significant respiratory pathology, including squamous metaplasia and hyperplasia of the respiratory epithelium . These findings highlight the potential for tBGE to cause chronic respiratory conditions upon prolonged exposure.

Case Study 2: Reproductive Toxicity

Investigations into reproductive toxicity have shown mixed results; while some studies indicated no significant impact on fertility parameters, others noted increased incidences of reproductive tumors in female mice exposed to related glycidyl ethers .

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJRUJUEMVAZLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024692 | |

| Record name | tert-Butyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

T-butyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Clear liquid; [CAMEO] | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

306 °F at 760 mmHg (NTP, 1992) | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

110 °F (NTP, 1992), 110 °F | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl glycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992) | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.917 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7665-72-7 | |

| Record name | T-BUTYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19930 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-[(1,1-Dimethylethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7665-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007665727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[(1,1-dimethylethoxy)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tert-butoxymethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35F8X83D0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tert-Butyl glycidyl ether?

A1: The molecular formula of this compound is C7H14O2, and its molecular weight is 130.18 g/mol.

Q2: How is this compound synthesized?

A2: this compound is typically synthesized through the reaction of epichlorohydrin (ECH) and tert-butanol (TBA) in the presence of a catalyst. [, ] The reaction involves an addition reaction followed by a cyclization step.

Q3: What factors influence the yield of this compound during synthesis?

A3: Research indicates that the type and amount of catalyst, reaction temperature and time, and the molar ratio of ECH to TBA significantly impact the yield of TBGE. [, ] For instance, using BF3-etherate as a catalyst and optimizing reaction parameters resulted in a TBGE yield exceeding 85%. []

Q4: How is the structure of this compound confirmed?

A4: The structure of TBGE is commonly characterized using a combination of Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-transform infrared spectroscopy (FT-IR). [] GC helps determine the purity of the synthesized TBGE, while GC-MS and FT-IR provide insights into its molecular structure.

Q5: What polymerization techniques are commonly employed with this compound?

A5: TBGE can be polymerized using various methods, including anionic ring-opening polymerization (AROP) [, , , , , , , ], cationic polymerization [], and zwitterionic ring expansion polymerization. [] The choice of method influences the polymer's microstructure, molecular weight, and dispersity.

Q6: Can this compound be copolymerized with other monomers?

A6: Yes, TBGE readily undergoes copolymerization with a range of monomers, including ethylene carbonate (EC) [], propylene oxide [, ], butene oxide [, ], allyl glycidyl ether (AGE) [, , , ], ethoxyethyl glycidyl ether (EEGE) [, , , , ], furfuryl glycidyl ether (FGE) [], phthalic anhydride (PA) [, ], γ-thiobutyrolactone [], 3,4-dihydrocoumarin (DHCM) [], and maleic anhydride. [] This copolymerization ability allows for fine-tuning the properties of the resulting polymers for specific applications.

Q7: What is the significance of using protected glycidols like this compound in polymerization?

A7: Using protected glycidols like TBGE is crucial in controlling the polymerization process and achieving desired polymer architectures. [, , , ] The protecting groups, such as the tert-butyl group in TBGE, can be selectively removed after polymerization to generate free hydroxyl groups. This strategy enables the synthesis of well-defined polymers with specific functionalities.

Q8: What are the advantages of the monomer-activated anionic polymerization of this compound?

A8: Monomer-activated anionic polymerization of TBGE, using systems like tetraoctylammonium bromide as an initiator and triisobutylaluminum as a co-initiator/monomer activator, offers advantages such as controlled polymerization, high molar mass polymers with narrow dispersity, and the ability to synthesize various polyglycidol-based copolymers. [, ]

Q9: What are some unique properties of polymers derived from this compound?

A9: Polymers derived from TBGE, often after deprotection to polyglycidol, exhibit desirable characteristics such as hydrophilicity, biocompatibility, and biodegradability. [, ] These properties make them suitable for various applications, including drug delivery, biomedical engineering, and personal care products.

Q10: How does the microstructure of polymers synthesized from this compound influence their properties?

A10: The microstructure of TBGE-derived polymers, such as the presence of block [, , , ], statistical [, , ], or alternating [, , ] arrangements of monomer units, significantly influences their properties. For example, block copolymers can self-assemble into micelles with core-shell-corona architectures, [, , ] offering potential for drug encapsulation and delivery.

Q11: Can the properties of polymers derived from this compound be further modified after polymerization?

A11: Yes, the properties of TBGE-derived polymers can be further tailored through post-polymerization modifications. [, , , , ] For example, the allyl group in poly(allyl glycidyl ether) (PAGE), derived from TBGE after deprotection, offers a versatile handle for introducing additional functional groups via thiol-ene chemistry. [, , ]

Q12: What are some examples of applications for polymers derived from this compound?

A12: Polymers and copolymers derived from TBGE find use in various applications, including:

- Microgels and Nanocapsules: Cross-linked microgels and nanocapsules for controlled drug delivery and encapsulation. [, , , ]

- Surfactants and Surfmers: Amphiphilic block copolymers as surfactants and surfmers for stabilizing emulsions and miniemulsions in various applications, including drug delivery and nanocarrier synthesis. []

- Biodegradable Materials: Biodegradable poly(ester-alt-glycerol)s from TBGE and phthalic anhydride copolymers after deprotection, with potential applications in biomedical fields. [, ]

- Optically Active Polymers: Enantioselective terpolymerization of TBGE with other monomers using chiral catalysts to produce optically active polyesters with tunable properties. []

Q13: What analytical techniques are used to characterize polymers synthesized from this compound?

A13: Characterization of TBGE-derived polymers typically involves techniques such as NMR spectroscopy, [, , , ] gel permeation chromatography (GPC), [, , , ] differential scanning calorimetry (DSC), [] dynamic light scattering (DLS), [, , ] cryogenic transmission electron microscopy (cryo-TEM), [, , , ] and small-angle X-ray scattering (SAXS). [, ] These methods provide insights into the polymer's molecular weight, dispersity, thermal properties, and morphology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.